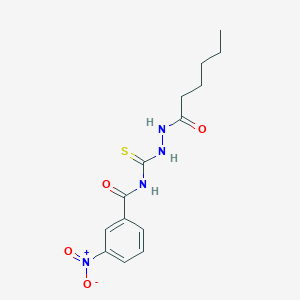
2-(4-NITROPHENYL)-2-OXOETHYL BIPHENYL-2-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-Nitrophenyl}-2-oxoethyl [1,1’-biphenyl]-2-carboxylate is an organic compound that features a nitrophenyl group, a biphenyl group, and an ester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-Nitrophenyl}-2-oxoethyl [1,1’-biphenyl]-2-carboxylate typically involves the esterification of 2-{4-nitrophenyl}-2-oxoethyl alcohol with [1,1’-biphenyl]-2-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-{4-Nitrophenyl}-2-oxoethyl [1,1’-biphenyl]-2-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Oxidation: The biphenyl group can be oxidized to form biphenyl derivatives with additional functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Major Products Formed
Reduction: 2-{4-Aminophenyl}-2-oxoethyl [1,1’-biphenyl]-2-carboxylate
Substitution: [1,1’-Biphenyl]-2-carboxylic acid and 2-{4-nitrophenyl}-2-oxoethyl alcohol
Oxidation: Biphenyl derivatives with additional functional groups
Scientific Research Applications
2-{4-Nitrophenyl}-2-oxoethyl [1,1’-biphenyl]-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a photolabile protecting group in biochemical studies.
Medicine: Explored for its potential use in drug delivery systems due to its ability to undergo controlled release under specific conditions.
Mechanism of Action
The mechanism of action of 2-{4-Nitrophenyl}-2-oxoethyl [1,1’-biphenyl]-2-carboxylate involves its ability to undergo photolysis, releasing the active components under light exposure. The nitrophenyl group acts as a photolabile protecting group, which can be cleaved upon irradiation with UV light, leading to the release of the active biphenyl carboxylate moiety. This property makes it useful in applications requiring controlled release of active compounds .
Comparison with Similar Compounds
Similar Compounds
- Bis(2-{4-nitrophenyl}-2-oxoethyl) [1,1’-biphenyl]-2,2’-dicarboxylate
- 2-{4-Nitrophenyl}-2-oxoethyl 8-methyl-2-phenyl-4-quinolinecarboxylate
Uniqueness
2-{4-Nitrophenyl}-2-oxoethyl [1,1’-biphenyl]-2-carboxylate is unique due to its specific combination of functional groups, which impart distinct photolabile properties. This makes it particularly useful in applications requiring precise control over the release of active compounds, such as in drug delivery systems and photochemical studies .
Properties
Molecular Formula |
C21H15NO5 |
|---|---|
Molecular Weight |
361.3g/mol |
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 2-phenylbenzoate |
InChI |
InChI=1S/C21H15NO5/c23-20(16-10-12-17(13-11-16)22(25)26)14-27-21(24)19-9-5-4-8-18(19)15-6-2-1-3-7-15/h1-13H,14H2 |
InChI Key |
NLVOTPVDVGQPRE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[N'-(2-Hydroxy-benzoyl)-hydrazinocarbothioyl]-3-nitro-benzamide](/img/structure/B410679.png)
![2-nitro-N-[(2-pentanoylhydrazino)carbothioyl]benzamide](/img/structure/B410680.png)
![N-[(hexanoylamino)carbamothioyl]-2-nitrobenzamide](/img/structure/B410681.png)
![N-[(2-acetylhydrazino)carbothioyl]-4-nitrobenzamide](/img/structure/B410683.png)
![N-[(2-benzoylhydrazino)carbothioyl]-2-nitrobenzamide](/img/structure/B410686.png)
![N-{[2-(2-hydroxybenzoyl)hydrazino]carbothioyl}acetamide](/img/structure/B410689.png)
![N-[[(4-phenylmethoxybenzoyl)amino]carbamothioyl]acetamide](/img/structure/B410691.png)
![N-({2-[2-(benzyloxy)benzoyl]hydrazino}carbothioyl)acetamide](/img/structure/B410692.png)
![N-[[(4-butoxybenzoyl)amino]carbamothioyl]acetamide](/img/structure/B410693.png)
![N-{[2-(2-butoxybenzoyl)hydrazino]carbothioyl}acetamide](/img/structure/B410694.png)
![N-[[[2-(4-bromophenoxy)acetyl]amino]carbamothioyl]acetamide](/img/structure/B410697.png)
![2-nitro-N-{[2-(4-propoxybenzoyl)hydrazino]carbothioyl}benzamide](/img/structure/B410698.png)
![4-methyl-N-({2-[(4-methylphenyl)sulfonyl]hydrazino}carbothioyl)benzamide](/img/structure/B410701.png)
